

1-Hexadecene chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hexadecene**

Cat. No.: **B165127**

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **1-Hexadecene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **1-Hexadecene**, an alpha-olefin of significant interest in various industrial and research applications. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies, where available, are provided to ensure reproducibility and deeper understanding of the data presented.

Chemical Identity

1-Hexadecene, also known as cetene, is a long-chain unsaturated hydrocarbon. As an alpha-olefin, its double bond is located at the primary or alpha position, which imparts higher reactivity compared to internal olefins.[\[1\]](#)

Identifier	Value
IUPAC Name	hexadec-1-ene[2]
Synonyms	Cetene, 1-Cetene, alpha-Hexadecene[1]
CAS Number	629-73-2
Molecular Formula	C16H32[3]
Molecular Weight	224.43 g/mol [3]
SMILES	CCCCCCCCCCCCCCCC=C[2]
InChI Key	GQEZCXVZFLOKMC-UHFFFAOYSA-N[2]

Physical Properties

The physical characteristics of **1-Hexadecene** are summarized in the table below. These properties are crucial for its handling, storage, and application in various processes.

Property	Value	Temperature (°C)	Pressure (kPa)
Appearance	Colorless liquid	Ambient	Atmospheric
Density	0.783 g/mL	25	Atmospheric ^[4]
Boiling Point	274 °C	101.325 ^{[4][5]}	
Melting Point	3-5 °C	Atmospheric ^{[4][6]}	
Flash Point	132 °C		
Autoignition Temperature	240 °C	[7]	
Vapor Pressure	<0.2 mmHg	20	
Kinematic Viscosity	4.0 cSt	20	[5]
Refractive Index	1.441	20	[8]
Solubility in Water	Insoluble	Ambient	
Solubility in Solvents	Soluble in alcohol, ether, petroleum ether	Ambient	

Chemical Properties and Reactivity

As an alpha-olefin, **1-Hexadecene** is characterized by the reactivity of its carbon-carbon double bond. It readily undergoes addition reactions, making it a versatile precursor in organic synthesis.

Metabolism: In biological systems, **1-Hexadecene** can be metabolized by monooxygenases. For instance, in rabbit-liver microsomes, it is oxygenated to 1,2-epoxyhexadecane.^[2] This epoxide can then be further metabolized to 1,2-dihydroxyhexadecane by epoxide hydratase.^[2]

Experimental Protocols

The determination of the physical properties of **1-Hexadecene** follows standardized experimental procedures, primarily those established by ASTM International.

Density Determination

The density of liquid hydrocarbons like **1-Hexadecene** is typically determined using a digital density meter according to ASTM D4052.[9]

Methodology:

- Apparatus: A digital density meter capable of maintaining a constant temperature.
- Calibration: The instrument is calibrated with at least two reference standards of known density, such as dry air and pure water.
- Sample Introduction: A small volume of the **1-Hexadecene** sample is introduced into the oscillating U-tube of the density meter.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the sample.
- Temperature Control: The temperature of the sample is precisely controlled throughout the measurement, as density is temperature-dependent.

Boiling Point Determination

The boiling range distribution of petroleum products, including alpha-olefins, can be determined by gas chromatography following ASTM D2887.[10]

Methodology:

- Apparatus: A gas chromatograph equipped with a non-polar column and a flame ionization detector (FID).
- Calibration: The retention times of a known mixture of hydrocarbons with a wide range of boiling points are determined under the same chromatographic conditions to be used for the sample. A calibration curve of boiling point versus retention time is generated.
- Sample Injection: A small, representative sample of **1-Hexadecene** is injected into the gas chromatograph.

- Chromatographic Separation: The sample is vaporized and carried through the column by an inert gas. The components of the sample are separated based on their boiling points.
- Data Analysis: The retention times of the eluting components are recorded. The boiling points are assigned to the time axis of the chromatogram based on the calibration curve. This allows for the determination of the initial and final boiling points, as well as the distribution of boiling points within the sample.

Melting Point Determination

The melting point of petroleum waxes and similar hydrocarbon products can be determined using a cooling curve method as described in ASTM D87.[11]

Methodology:

- Sample Preparation: A sample of **1-Hexadecene** is melted by heating.
- Cooling and Observation: The molten sample is allowed to cool slowly and undisturbed while its temperature is monitored at regular intervals.
- Data Recording: The temperature is recorded as a function of time.
- Melting Point Determination: The cooling curve (a plot of temperature versus time) is analyzed. For crystalline substances, a plateau in the cooling curve, where the temperature remains constant for a period, indicates the melting point.[11]

Solubility Determination

The solubility of hydrocarbons in water can be determined using a multiple equilibration headspace gas chromatography method.[12][13]

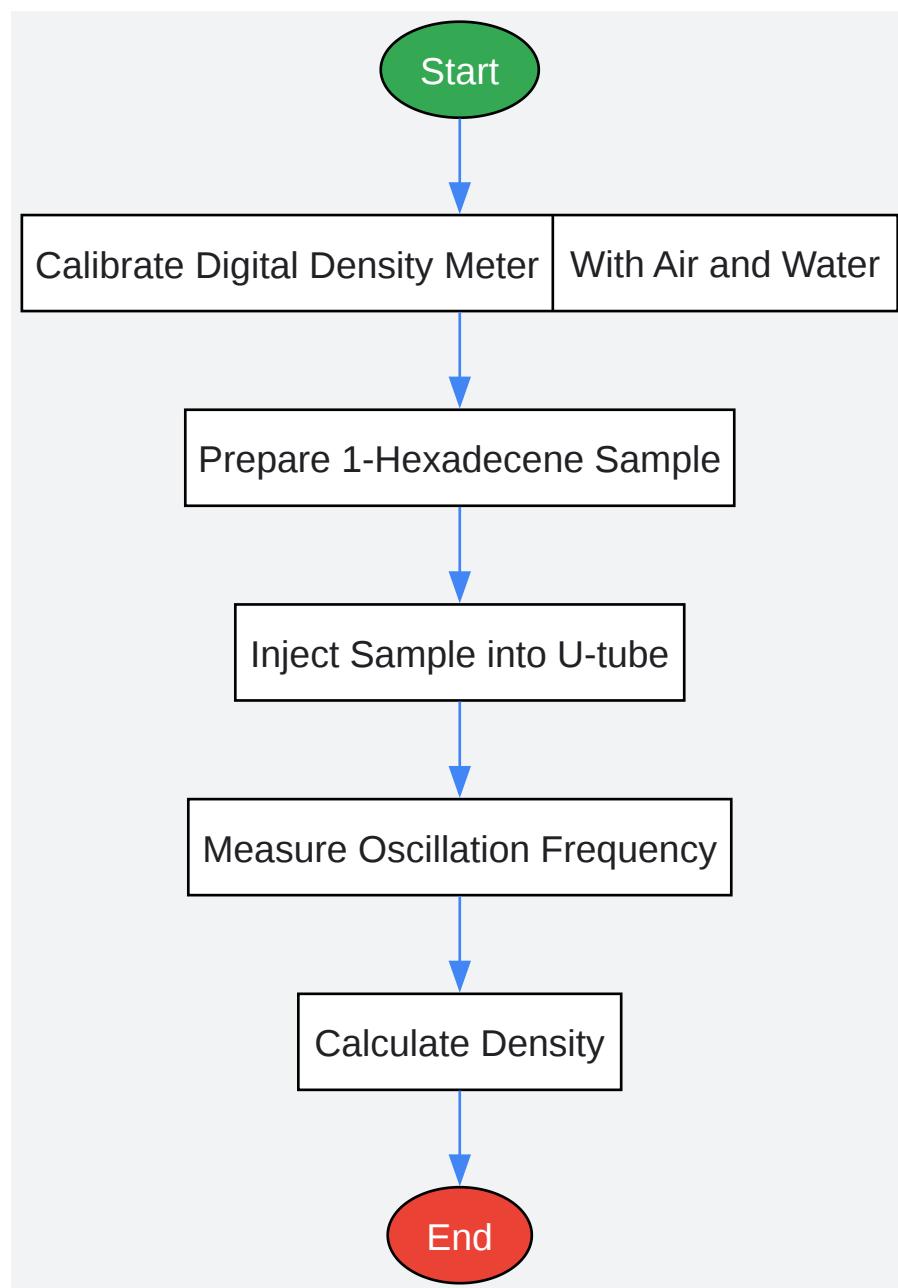
Methodology:

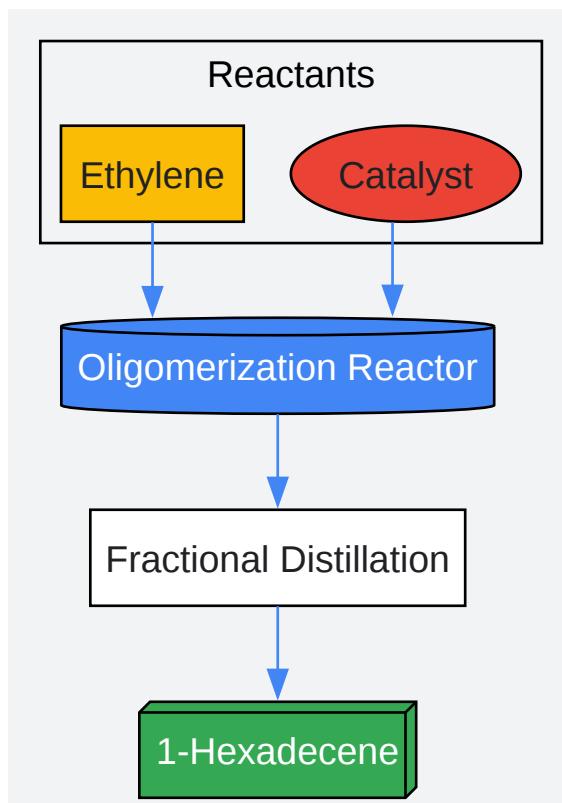
- Apparatus: A sealed vessel equipped for sampling the gas phase, connected to a gas chromatograph.
- Equilibration: A known volume of **1-Hexadecene** is introduced into the vessel containing a known volume of water. The system is allowed to equilibrate at a constant temperature,

allowing the hydrocarbon to partition between the liquid and gas phases.

- Headspace Analysis: A sample of the gas phase (headspace) is withdrawn and analyzed by gas chromatography to determine the concentration of **1-Hexadecene**.
- Multiple Equilibration: A portion of the headspace is replaced with an inert gas, and the system is allowed to re-equilibrate. The headspace is analyzed again. This process is repeated multiple times.
- Calculation: The solubility of **1-Hexadecene** in water is calculated from the changes in the headspace concentration after each equilibration, using the known volumes of the liquid and gas phases and the partition coefficient.

Visualizations


Metabolic Pathway of 1-Hexadecene



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of **1-Hexadecene**.

Experimental Workflow for Density Measurement (ASTM D4052)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hexadecene - Wikipedia [en.wikipedia.org]
- 2. 1-Hexadecene | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexadecene synthesis - chemicalbook [chemicalbook.com]
- 4. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. future4200.com [future4200.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. store.astm.org [store.astm.org]
- 12. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosc [iosc.kglmeridian.com]
- To cite this document: BenchChem. [1-Hexadecene chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165127#1-hexadecene-chemical-and-physical-properties\]](https://www.benchchem.com/product/b165127#1-hexadecene-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

